molecular formula C5H10ClNS B1394310 (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 125136-43-8

(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride

Cat. No. B1394310
M. Wt: 151.66 g/mol
InChI Key: SJONZERYRAVRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride” is a chemical compound used as an active pharmaceutical intermediate . It is also known as tert-Butyl(1S,4S)-(-)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate .


Synthesis Analysis

This compound can be synthesized from 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine . It is also used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes .


Molecular Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized for the first time . The components of the structure are linked via a complex three-dimensional network of N—H⋯Br hydrogen bonds .


Chemical Reactions Analysis

“(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride” can be used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .


Physical And Chemical Properties Analysis

The empirical formula of this compound is C5H10N2.2HBr, and its molecular weight is 259.97 . It is a white to slightly beige powder .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Derivatives:

    • Synthesis of novel 5-alkyl derivatives of 2-thia-5-azabicyclo[2.2.1]heptan-3-one from trans-4-hydroxy-L-proline, involving various chemical reactions, has been documented. This process includes N-alkylation, esterification, sulfonylation, and more, indicating the compound's versatility in derivative synthesis Yuan Zhe-dong (2013).
  • Structural Characterization:

    • The structural characterization of 7-azabicyclo[2.2.1]heptane (a related compound) as 7-azabicyclo[2.2.1]heptan-7-ium chloride has been performed, contributing to the understanding of this compound's molecular structure S. Britvin & A. Rumyantsev (2017).
  • Synthesis Improvement:

Applications in Medicinal Chemistry

  • Use in Medicinal Chemistry:

    • Structurally novel morpholine amino acids related to this compound have been synthesized, showing potential to modulate physicochemical and pharmacokinetic properties in drug candidates Buyu Kou, Wei Zhu, Haixia Liu, Hong C Shen, Jie Wu, Taishan Hu (2017).
    • The compound has been used in the synthesis of constrained prolines, with potential applications in asymmetric synthesis and the creation of beta-functionalised proline analogues E. Buñuel, A. M. Gil, M. D. Díaz-de-Villegas, C. Cativiela (2001).
  • Biological Activity:

Chemical and Biological Diversity

  • Chemical Diversity:

    • The preparation of bridged bicyclic thiomorpholines, potentially useful as building blocks in medicinal chemistry, demonstrates the chemical diversity and adaptability of compounds in this class Daniel P. Walker, D. J. Rogier (2013).
  • Potential Biological Applications:

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJONZERYRAVRSB-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745813
Record name (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride

CAS RN

125136-43-8
Record name (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 2
(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 3
(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 4
(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 5
(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 6
(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride

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